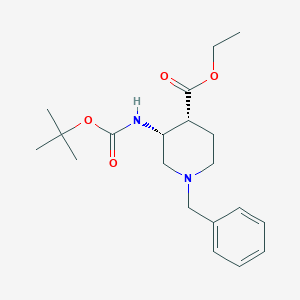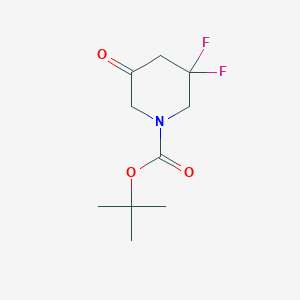
tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate is a fluorinated piperidine derivative. This compound is of interest due to its unique structural features, which include a piperidine ring substituted with difluoro and oxo groups. These modifications impart distinct physicochemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of this compound in methanol, followed by reduction with sodium tris(acetoxy)borohydride . The reaction is carried out at room temperature and then cooled to 0°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The oxo group can participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Similar in structure but with a different position of the oxo group.
1-Boc-3-piperidone: Another piperidine derivative with a tert-butyl carbamate protecting group.
tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate: Contains a sulfonyl group instead of fluorine atoms.
Uniqueness
tert-Butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate is unique due to the presence of both difluoro and oxo groups on the piperidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other piperidine derivatives.
Propiedades
IUPAC Name |
tert-butyl 3,3-difluoro-5-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILLNTFBBDPBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC(C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![cis-3,7-Diaza-bicyclo[4.2.0]octane-7-carboxylic acid tert-butyl ester tosylate](/img/structure/B8189190.png)
![cis-3,7-Diaza-bicyclo[4.2.0]octane-3-carboxylic acid benzyl ester](/img/structure/B8189198.png)
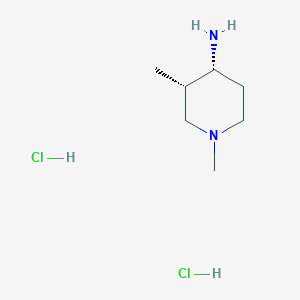
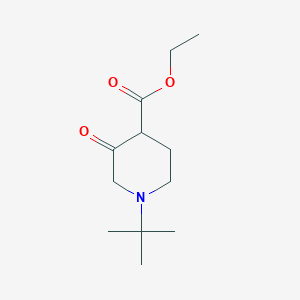
![6-Aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189220.png)
![6-Benzyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189227.png)
![6-Methyl-6-aza-bicyclo[3.1.1]heptan-3-one](/img/structure/B8189228.png)
![3-Oxo-6-aza-bicyclo[3.1.1]heptane-6-carboxylic acid benzyl ester](/img/structure/B8189233.png)
![(R)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B8189236.png)
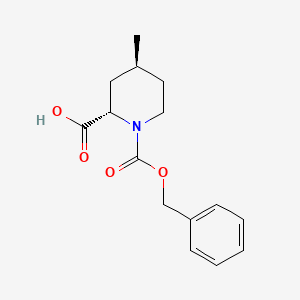
![1-Amino-spiro[1-amino-indane-2,4'-piperidine] dihydrochloride](/img/structure/B8189258.png)
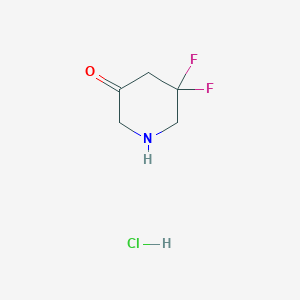
![1-Amino-6-methoxy-spiro[indane-2,4'-piperidine] dihydrochloride](/img/structure/B8189268.png)
